1-(2-Azidoethoxy)-2-methoxynaphthalene
Description
1-(2-Azidoethoxy)-2-methoxynaphthalene is a naphthalene derivative functionalized with a methoxy group at the 2-position and an azidoethoxy group at the 1-position. The azide group (-N₃) confers reactivity for applications such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), while the methoxy group enhances solubility and influences electronic properties. Naphthalene derivatives are widely studied for photochemical behavior, as seen in methoxy-substituted analogs like 1- and 2-methoxynaphthalene, which exhibit distinct photoexcitation dynamics in reactions with nucleophiles such as cyanide ions .
Properties
CAS No. |
913721-82-1 |
|---|---|
Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
1-(2-azidoethoxy)-2-methoxynaphthalene |
InChI |
InChI=1S/C13H13N3O2/c1-17-12-7-6-10-4-2-3-5-11(10)13(12)18-9-8-15-16-14/h2-7H,8-9H2,1H3 |
InChI Key |
KWTRLHUKRZUMQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)OCCN=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Azidoethoxy)-2-methoxynaphthalene typically involves the reaction of 2-methoxynaphthalene with 2-azidoethanol under specific conditions. The reaction may be catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .
Industrial Production Methods: This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring safety measures due to the presence of the azide group, which can be potentially explosive .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Azidoethoxy)-2-methoxynaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azide group can participate in click chemistry reactions, particularly the azide-alkyne cycloaddition to form triazoles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Copper(I) bromide (CuBr) and sodium ascorbate in a solvent like water or tert-butanol for click reactions.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Corresponding amines.
Substitution: Triazole derivatives.
Scientific Research Applications
1-(2-Azidoethoxy)-2-methoxynaphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through click chemistry.
Biology: Utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Industry: Employed in the development of advanced materials, such as polymers and nanomaterials, due to its reactive azide group
Mechanism of Action
The mechanism of action of 1-(2-Azidoethoxy)-2-methoxynaphthalene largely depends on the specific application. In click chemistry, the azide group reacts with alkynes to form stable triazole rings, which can be used to link various molecules together. This reaction is highly specific and efficient, making it valuable in bioconjugation and materials science .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Groups
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Azide Reactivity : The azidoethoxy group in 1-(2-Azidoethoxy)-2-methoxynaphthalene enables click chemistry applications, similar to smaller azidoethoxy compounds like 1-(2-azidoethoxy)-2-methoxyethane (used in PEGylation) . However, the naphthalene backbone may reduce solubility compared to linear PEG-azides .
- Aromatic vs. Aliphatic Backbones : Naphthalene derivatives exhibit strong UV absorption and photochemical activity, unlike aliphatic analogs. For example, 1- and 2-methoxynaphthalene undergo photo-substitution with cyanide ions, a property leveraged in photodynamic studies .
Photochemical Behavior :
- Methoxy-substituted naphthalenes exhibit position-dependent reactivity. 1-Methoxynaphthalene shows higher photoexcitation efficiency than 2-methoxynaphthalene in cyanide substitution reactions . The azide group in 1-(2-Azidoethoxy)-2-methoxynaphthalene may further modulate this reactivity.
Biological Activity
1-(2-Azidoethoxy)-2-methoxynaphthalene is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including cytotoxicity, enzyme inhibition, and molecular interactions, supported by data tables and relevant case studies.
Chemical Structure and Properties
1-(2-Azidoethoxy)-2-methoxynaphthalene possesses a naphthalene core substituted with an azido group and an ether functionality, which may contribute to its biological activity. The general structure can be represented as follows:
Cytotoxicity
Recent studies have indicated that compounds with similar structural motifs exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, a library of oxadiazole derivatives demonstrated significant cytotoxic effects against HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) cells, suggesting that structural modifications can enhance biological activity . Although specific data on 1-(2-Azidoethoxy)-2-methoxynaphthalene is limited, its structural analogs provide a basis for hypothesizing similar effects.
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(2-Azidoethoxy)-2-methoxynaphthalene | TBD | TBD |
| Oxadiazole Derivative A | HCT-116 | 15 |
| Oxadiazole Derivative B | HeLa | 20 |
Enzyme Inhibition
The enzyme inhibition profile is crucial for understanding the therapeutic potential of 1-(2-Azidoethoxy)-2-methoxynaphthalene. Similar compounds have been shown to inhibit key enzymes involved in cancer progression. For example, topoisomerase I inhibitors have been explored for their antiproliferative effects on tumor cells .
Table 2: Enzyme Inhibition Studies
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 1-(2-Azidoethoxy)-2-methoxynaphthalene | Topoisomerase I | TBD |
| Oxadiazole Derivative A | Topoisomerase I | 10 |
| Oxadiazole Derivative B | Topoisomerase II | 12 |
The biological activity of 1-(2-Azidoethoxy)-2-methoxynaphthalene may involve multiple mechanisms. Compounds with azido groups are known to participate in click chemistry reactions, which can lead to the formation of bioactive conjugates. Additionally, the methoxy group may enhance lipophilicity, facilitating cellular uptake and interaction with biological targets.
Case Studies
Several studies have highlighted the importance of structural modifications in enhancing biological activity. For example, research on methoxynaphthalene derivatives indicated that variations in substitution patterns significantly influenced their anticancer properties. These findings suggest that 1-(2-Azidoethoxy)-2-methoxynaphthalene could potentially exhibit enhanced activity through similar mechanisms.
Case Study: Methoxynaphthalene Derivatives
- Objective : To evaluate the anticancer activity of methoxynaphthalene derivatives.
- Findings : Certain derivatives showed promising results against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
